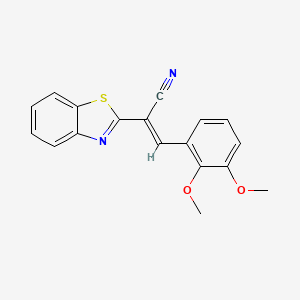
1-(1H-imidazol-2-ylcarbonyl)-4-(2-methoxyphenoxy)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-imidazol-2-ylcarbonyl)-4-(2-methoxyphenoxy)piperidine is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is also known as PHCCC, a positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4). The mGluR4 receptor is a member of the G protein-coupled receptor family and is involved in regulating synaptic transmission, neuronal excitability, and synaptic plasticity.
Mecanismo De Acción
1-(1H-imidazol-2-ylcarbonyl)-4-(2-methoxyphenoxy)piperidine acts as a positive allosteric modulator of the mGluR4 receptor. This receptor is primarily expressed in the central nervous system and is involved in regulating glutamate neurotransmission. PHCCC enhances the activity of mGluR4 by increasing the affinity of the receptor for glutamate, leading to increased inhibition of presynaptic glutamate release. This results in a decrease in neuronal excitability and synaptic transmission, which may contribute to the anxiolytic, antidepressant, and cognitive-enhancing effects of PHCCC.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily mediated through its interaction with the mGluR4 receptor. Studies have shown that PHCCC can reduce anxiety-like behaviors in animal models, as well as improve cognitive function and memory. Additionally, PHCCC has been shown to have antidepressant effects in animal models of depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(1H-imidazol-2-ylcarbonyl)-4-(2-methoxyphenoxy)piperidine in lab experiments is its specificity for the mGluR4 receptor. This allows for targeted modulation of glutamate neurotransmission, which may be beneficial in studying the role of this receptor in various neurological and psychiatric disorders. However, a limitation of using PHCCC is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 1-(1H-imidazol-2-ylcarbonyl)-4-(2-methoxyphenoxy)piperidine. One area of interest is the potential therapeutic effects of PHCCC in human clinical trials for various neurological and psychiatric disorders. Additionally, further research is needed to elucidate the precise mechanisms underlying the anxiolytic, antidepressant, and cognitive-enhancing effects of PHCCC. Finally, studies investigating the potential of PHCCC as a tool for studying the mGluR4 receptor in various experimental settings are also warranted.
Métodos De Síntesis
The synthesis of 1-(1H-imidazol-2-ylcarbonyl)-4-(2-methoxyphenoxy)piperidine can be achieved through a multi-step process. Firstly, 2-methoxyphenol is reacted with 4-chlorobutyryl chloride to form 4-(2-methoxyphenoxy)butyryl chloride. This intermediate is then reacted with piperidine in the presence of a base to yield 4-(2-methoxyphenoxy)piperidine. Finally, 1-(1H-imidazol-2-ylcarbonyl) chloride is reacted with 4-(2-methoxyphenoxy)piperidine to form this compound.
Aplicaciones Científicas De Investigación
1-(1H-imidazol-2-ylcarbonyl)-4-(2-methoxyphenoxy)piperidine has been studied for its potential therapeutic effects in various neurological and psychiatric disorders. Studies have shown that this compound has anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, PHCCC has been shown to improve cognitive function in animal models of Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propiedades
IUPAC Name |
1H-imidazol-2-yl-[4-(2-methoxyphenoxy)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-21-13-4-2-3-5-14(13)22-12-6-10-19(11-7-12)16(20)15-17-8-9-18-15/h2-5,8-9,12H,6-7,10-11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUASJTWICMGSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2CCN(CC2)C(=O)C3=NC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}methyl)-N-methylbenzenesulfonamide](/img/structure/B5329591.png)
![methyl {[5-(4-isopropylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5329595.png)
![[4-(3-fluorobenzyl)-1-pyrazin-2-ylpiperidin-4-yl]methanol](/img/structure/B5329601.png)
![7-(3,5-dimethylphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5329616.png)

![(3S*,4R*)-3-methoxy-1-[(2-methyl-1H-benzimidazol-4-yl)carbonyl]piperidin-4-amine](/img/structure/B5329625.png)

![methyl {[4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5329640.png)
![4-[5-(2-chlorophenoxy)pentyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5329643.png)

![N-[4-(allyloxy)-3-methoxybenzyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5329655.png)
![2-ethyl-5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-1,3,4-oxadiazole](/img/structure/B5329674.png)
![7-acetyl-6-(3-bromophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5329690.png)
![ethyl 5-(3,4-dimethoxyphenyl)-2-(3-hydroxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5329700.png)